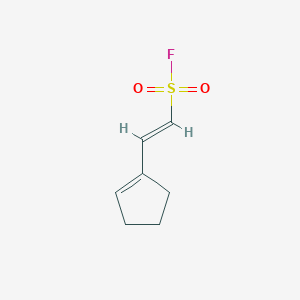

(E)-2-(cyclopent-1-en-1-yl)ethene-1-sulfonyl fluoride

説明

(E)-2-(Cyclopent-1-en-1-yl)ethene-1-sulfonyl fluoride is a sulfonyl fluoride derivative featuring a cyclopentene substituent conjugated to an ethene sulfonyl fluoride group in the E configuration. These compounds are typically synthesized via palladium-catalyzed C–H alkenylation, leveraging directing groups or solvent effects to control regioselectivity .

特性

IUPAC Name |

(E)-2-(cyclopenten-1-yl)ethenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FO2S/c8-11(9,10)6-5-7-3-1-2-4-7/h3,5-6H,1-2,4H2/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFVNNIWQAYHTQ-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)C=CS(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC=C(C1)/C=C/S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(cyclopent-1-en-1-yl)ethene-1-sulfonyl fluoride typically involves the following steps:

Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.

Introduction of the Ethene Linkage: The ethene linkage is introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone.

Sulfonyl Fluoride Group Addition:

Industrial Production Methods

In an industrial setting, the production of (E)-2-(cyclopent-1-en-1-yl)ethene-1-sulfonyl fluoride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

化学反応の分析

Types of Reactions

(E)-2-(cyclopent-1-en-1-yl)ethene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfonic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl fluoride group, where nucleophiles such as amines or thiols replace the fluoride ion.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Amines or thiols in the presence of a base such as triethylamine (Et3N).

Major Products

Oxidation: Sulfonic acids.

Reduction: Alcohols.

Substitution: Sulfonamides or sulfonothiols.

科学的研究の応用

(E)-2-(cyclopent-1-en-1-yl)ethene-1-sulfonyl fluoride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to the reactivity of the sulfonyl fluoride group.

Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of (E)-2-(cyclopent-1-en-1-yl)ethene-1-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on enzymes or other biological molecules, leading to inhibition of enzyme activity. The molecular targets and pathways involved depend on the specific enzyme or biological system being studied.

類似化合物との比較

Comparison with Structural Analogs

Aromatic vs. Cycloalkenyl Substituents

- Aromatic Substituents :

- Electron-Deficient Aromatics : Compounds like (E)-2-(4-chloro-3,5-dimethylphenyl)ethene-1-sulfonyl fluoride (3x) are synthesized in high yields (71%) using HFIP as a solvent, with β/α isomer ratios >20:1 due to steric and electronic stabilization of the E configuration .

- Heterocyclic Substituents : Derivatives such as (E)-2-(5-acetylthiophen-2-yl)ethene-1-sulfonyl fluoride (3aa-b) exhibit moderate melting points (141–143°C) and require specialized catalysts (e.g., Ag₂CO₃) for synthesis .

- Cycloalkenyl Substituents: Cyclopentene-containing analogs (e.g., 8-{1-[3-(cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline) demonstrate unique conformational properties, with phenyl rings inclined at ~15–70° relative to the cyclopentene plane, influencing packing and intermolecular interactions .

Aliphatic Substituents

- (E)-2-Methoxyethene-1-sulfonyl fluoride (MeO-ESF) is a recently developed reagent enabling atom-economical synthesis of enaminyl sulfonyl fluorides under mild conditions, highlighting the versatility of substituents in directing reactivity .

Physical and Spectral Properties

- Melting Points :

- NMR Characteristics :

生物活性

(E)-2-(cyclopent-1-en-1-yl)ethene-1-sulfonyl fluoride is an organic compound notable for its sulfonyl fluoride group, which confers significant biological activity, particularly as an enzyme inhibitor. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications.

The biological activity of (E)-2-(cyclopent-1-en-1-yl)ethene-1-sulfonyl fluoride primarily stems from the reactivity of its sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity. The specificity of this inhibition depends on the target enzyme and the biological system involved.

Enzyme Inhibition Studies

Research indicates that compounds with sulfonyl fluoride groups are effective in inhibiting various enzymes. For instance, studies have shown that (E)-2-(cyclopent-1-en-1-yl)ethene-1-sulfonyl fluoride can engage in covalent interactions with histidine residues in proteins, which is a common mechanism for enzyme inhibition .

Table 1: Summary of Enzyme Targets and Inhibition Potency

| Enzyme Target | IC50 Value | Mechanism |

|---|---|---|

| Cereblon (CRBN) | Low nanomolar | Covalent binding to histidine residues |

| Proteasome subunits | Varies | Competitive inhibition through active site interaction |

Case Studies

Case Study 1: Cereblon Binding

In a study focusing on cereblon, a component of the E3 ubiquitin ligase complex, (E)-2-(cyclopent-1-en-1-yl)ethene-1-sulfonyl fluoride was developed as a chemical probe to assess its binding affinity and inhibitory potential. The compound demonstrated effective engagement with cereblon, suggesting its utility in drug design targeting this pathway .

Case Study 2: Proteasome Inhibition

Another investigation explored the selectivity of (E)-2-(cyclopent-1-en-1-yl)ethene-1-sulfonyl fluoride against different proteasome subunits. The findings indicated that this compound could selectively inhibit certain subunits at low concentrations, highlighting its potential as a therapeutic agent in diseases where proteasome activity is dysregulated .

Research Findings

Recent advancements in medicinal chemistry have expanded the understanding of sulfonyl fluoride compounds, including (E)-2-(cyclopent-1-en-1-yl)ethene-1-sulfonyl fluoride. Researchers have been exploring structure–activity relationships to optimize binding affinities and improve selectivity for specific biological targets .

Table 2: Comparison of Sulfonyl Compounds

| Compound | Functional Group | Biological Activity |

|---|---|---|

| (E)-2-(cyclopent-1-en-1-yl)ethene-1-sulfonyl fluoride | Sulfonyl fluoride | Enzyme inhibition |

| (E)-2-(cyclopent-1-en-1-yl)ethene-1-sulfonyl chloride | Sulfonyl chloride | Less reactive than sulfonyl fluoride |

| (E)-2-(cyclopent-1-en-1-yl)ethenesulfonic acid | Sulfonic acid | Non-covalent interactions; lower enzyme inhibition |

The unique reactivity profile of (E)-2-(cyclopent-1-en-1-yl)ethene-1-sulfonyl fluoride compared to similar compounds enhances its potential applications in biochemical research and therapeutic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。